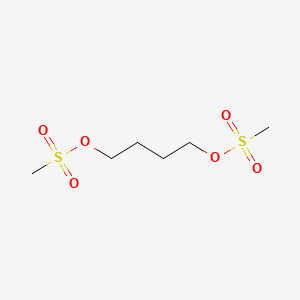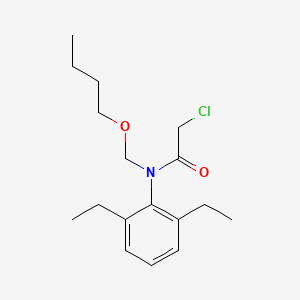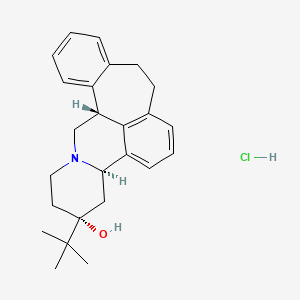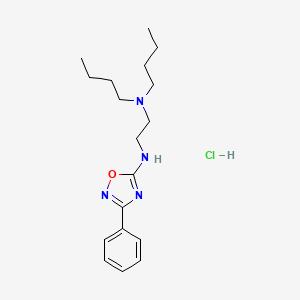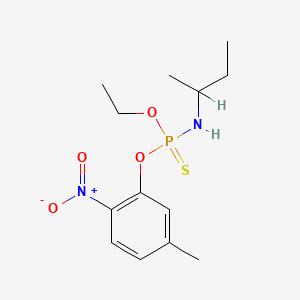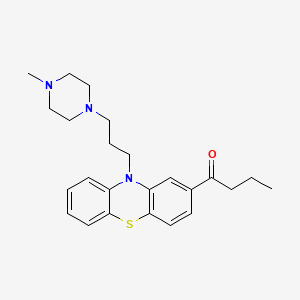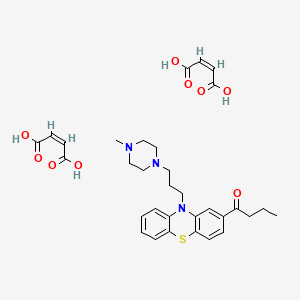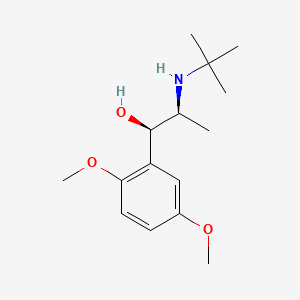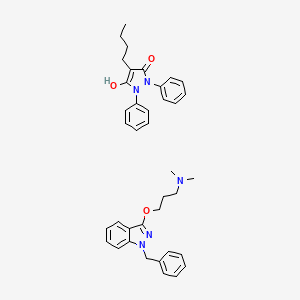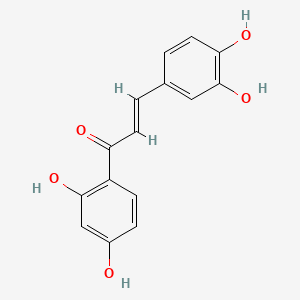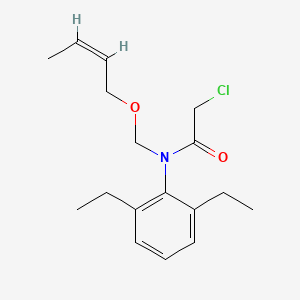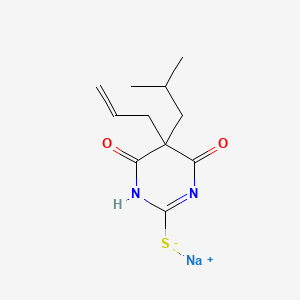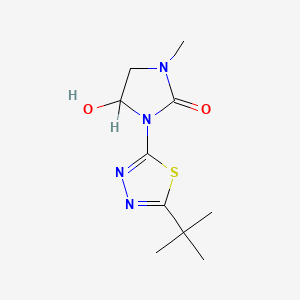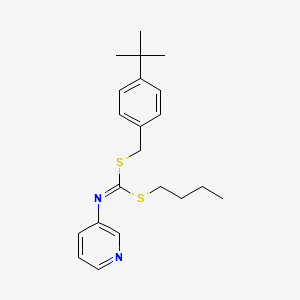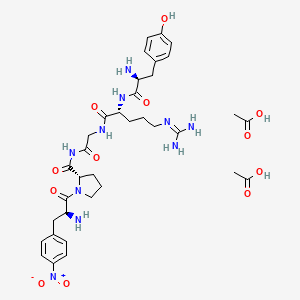
Tyr-arg-gly-(4-nitro-phe)-pro-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BW 443C is a selective mu-opioid receptor agonist.
Applications De Recherche Scientifique
Binding and Complex Formation
Tyr-arg-gly-(4-nitro-phe)-pro-NH2 and its analogs have been studied for their ability to bind with specific ions. For instance, leucine-enkephalin amide and its nitro analogs demonstrate significant interactions with Cu(II) ions. These interactions involve complex stability constants and the formation of stable complexes with coordinated nitrogens. Such studies are pivotal in understanding the biochemical interactions of peptides with metal ions (Kowalik-Jankowska et al., 1995).
Oxidation and Modification of Peptides
Research has shown that nitrogen dioxide (NO2.) can oxidize specific peptides containing tyrosine, such as Gly-Tyr, in aqueous solutions. This process results in the formation of phenoxyl radicals and, ultimately, nitrotyrosine. Understanding these oxidative processes is crucial in biochemical and medical research, particularly in the context of protein modifications and the action of NO2 in biological systems (Prütz et al., 1985).
Enzymatic Cleavage and Inhibition
Studies have explored the enzymatic cleavage of peptides like Tyr-arg-gly-(4-nitro-phe)-pro-NH2. For instance, the cleavage of substance P by a post-proline cleaving enzyme has been analyzed, shedding light on the enzymatic processes involved in the regulation of neuropeptides. These findings are significant in neurobiology and pharmacology, particularly for understanding the dual roles of peptides like substance P (Blumberg et al., 1980).
Radioactive Labelling for Hormone-Macromolecule Studies
Research has been conducted on the synthesis of radioactive α-melanotropin derivatives, including those containing Tyr-arg-gly-(4-nitro-phe)-pro-NH2, for studying covalent hormone-macromolecule complexes. These studies are crucial for understanding the binding and action mechanisms of hormones at the molecular level (Eberle et al., 1977).
Peptide Conformation and Biological Activity
Research has been focused on understanding the structure-activity relationships of peptides like Tyr-arg-gly-(4-nitro-phe)-pro-NH2. For instance, studies on synthetic Met5-enkephalin peptide analogs reveal the importance of specific amino acid residues for biological activity, such as growth hormone release. These findings are crucial for drug design and understanding peptide hormone functions (Bowers et al., 1980).
Propriétés
Numéro CAS |
88331-14-0 |
|---|---|
Nom du produit |
Tyr-arg-gly-(4-nitro-phe)-pro-NH2 |
Formule moléculaire |
C35H50N10O12 |
Poids moléculaire |
802.8 g/mol |
Nom IUPAC |
acetic acid;(2S)-N-[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H42N10O8.2C2H4O2/c32-22(15-19-7-11-21(42)12-8-19)27(44)38-24(3-1-13-36-31(34)35)28(45)37-17-26(43)39-29(46)25-4-2-14-40(25)30(47)23(33)16-18-5-9-20(10-6-18)41(48)49;2*1-2(3)4/h5-12,22-25,42H,1-4,13-17,32-33H2,(H,37,45)(H,38,44)(H4,34,35,36)(H,39,43,46);2*1H3,(H,3,4)/t22-,23-,24+,25-;;/m0../s1 |
Clé InChI |
IDHPVZFSVGWIIP-WMEHTASQSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Apparence |
Solid powder |
Autres numéros CAS |
88331-14-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
YRGXP |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BW 443C BW-443C BW443C Tyr-Arg-Gly-(4-nitro-Phe)-Pro-NH2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



